Methyl 4-anilino-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-anilino-3-methylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a piperidine ring substituted with an aniline group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-anilino-3-methylpiperidine-4-carboxylate typically involves the reaction of 4-anilino-3-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-anilino-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-anilino-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use as an analgesic and anesthetic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-anilino-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and anesthetic effects. The binding affinity and selectivity of the compound for different receptor subtypes play a crucial role in determining its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Methyl piperidine-4-carboxylate
- Lofentanil
- Carfentanil
Uniqueness
Methyl 4-anilino-3-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it exhibits a different binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 4-anilino-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3 |
InChI Key |
PPYCOHQKAGCQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |
Origin of Product |
United States |
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